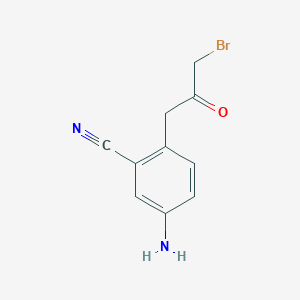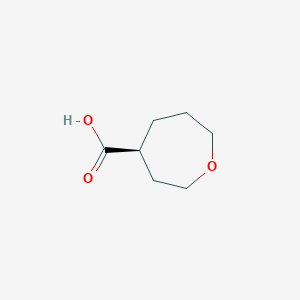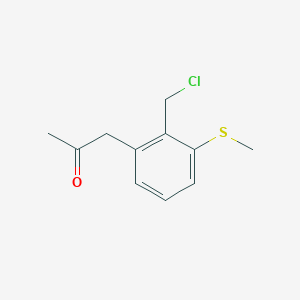![molecular formula C10H10BrN3O B14047669 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- is a synthetic compound belonging to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration, making this compound a promising candidate for cancer therapy .
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolopyridine core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine core.
Acetamide formation: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
N-methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the acetamide group to an amine.
Substitution: The bromine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its inhibitory effects on FGFRs, which are implicated in various cancers. It has shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
Medicine: Due to its FGFR inhibitory activity, this compound is being explored as a potential therapeutic agent for cancer treatment.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- involves its interaction with FGFRs. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the FGFR signaling pathway. This disruption leads to the inhibition of cell proliferation, migration, and survival, ultimately inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- can be compared with other FGFR inhibitors such as:
AZD4547: A potent FGFR inhibitor with a similar mechanism of action.
JNJ-42756493 (Erdafitinib): Another FGFR inhibitor approved for the treatment of bladder cancer.
BGJ-398 (Infigratinib): A selective FGFR inhibitor used in clinical trials for various cancers.
What sets 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- apart is its unique structure, which allows for specific interactions with FGFRs, potentially leading to improved selectivity and efficacy .
Propriétés
Formule moléculaire |
C10H10BrN3O |
|---|---|
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H10BrN3O/c1-12-9(15)5-6-4-7-8(11)2-3-13-10(7)14-6/h2-4H,5H2,1H3,(H,12,15)(H,13,14) |
Clé InChI |
HOTLBXVSNWYQRA-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CC1=CC2=C(C=CN=C2N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)
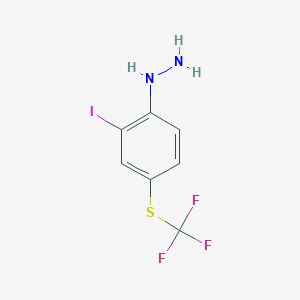


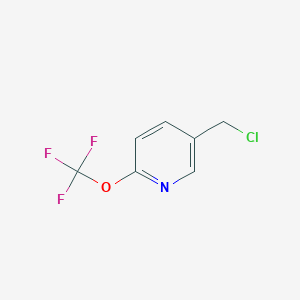
![Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)
